molecular formula C12H10O4 B1593797 1,4-Phenylene diacrylate CAS No. 6729-79-9

1,4-Phenylene diacrylate

Cat. No.: B1593797
CAS No.: 6729-79-9
M. Wt: 218.2 g/mol
InChI Key: JMMVHMOAIMOMOF-UHFFFAOYSA-N
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Description

1,4-Phenylene diacrylate is an organic compound with the molecular formula C12H10O4. It is a diester derived from acrylic acid and 1,4-phenylenediol. This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent due to its ability to form rigid polymer networks.

Mechanism of Action

Target of Action

1,4-Phenylene diacrylate is a type of diacrylate compoundDiacrylates are generally known to interact with various biological molecules due to their reactive acrylate groups .

Mode of Action

It is known that diacrylates can undergo polymerization reactions when exposed to certain conditions, such as light or heat . This reaction involves the formation of covalent bonds between the acrylate groups of different molecules, resulting in a cross-linked polymer network . This property makes this compound useful in applications such as the production of resins and coatings .

Biochemical Pathways

For instance, in the field of dentistry, the polymerization of diacrylates is used to create durable and resistant dental fillings .

Pharmacokinetics

Due to its potential to form polymers, it is likely that its bioavailability and pharmacokinetics would be significantly influenced by this property .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its application. In the context of polymerization, the formation of a cross-linked polymer network can result in materials with high mechanical strength and chemical resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its polymerization can be affected by the presence of light, heat, and certain chemical initiators . Furthermore, the stability of the resulting polymers can be influenced by factors such as temperature, humidity, and exposure to chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylene diacrylate can be synthesized through the esterification of 1,4-phenylenediol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylene diacrylate undergoes several types of chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form crosslinked polymer networks.

    Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form acrylic acid and 1,4-phenylenediol.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Addition Reactions: Nucleophiles like amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products Formed:

    Polymerization: Crosslinked polymers with high rigidity.

    Addition Reactions: Michael adducts with various nucleophiles.

    Hydrolysis: Acrylic acid and 1,4-phenylenediol.

Scientific Research Applications

1,4-Phenylene diacrylate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a crosslinking agent to create rigid polymer networks.

    Material Science: Employed in the synthesis of advanced materials with specific mechanical properties.

    Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its biocompatibility.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

    1,4-Phenylene dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.

    1,3-Phenylene diacrylate: Similar but with the acrylate groups attached to the 1 and 3 positions of the phenylene ring.

Uniqueness: 1,4-Phenylene diacrylate is unique due to its specific positioning of acrylate groups, which allows for the formation of highly rigid and stable polymer networks. This makes it particularly valuable in applications requiring high mechanical strength and stability.

Properties

IUPAC Name

(4-prop-2-enoyloxyphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMVHMOAIMOMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986481
Record name 1,4-Phenylene diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-79-9
Record name p-Phenylene diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6729-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Phenylene diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenylene diprop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylene diacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 1,4-Phenylene diacrylate in materials science?

A1: this compound is primarily used as a crosslinking agent in polymer chemistry. Due to its two reactive acrylate groups, it can react with other monomers to form robust polymer networks. For instance, it is used in the synthesis of monolithic columns for biopolymer chromatography [, ]. These columns are particularly useful for separating large biomolecules like proteins and peptides. Additionally, it plays a crucial role in the creation of ordered poly(amine thioether)s []. These polymers exhibit interesting properties like crystallinity, which can be influenced by the arrangement of the monomers during polymerization.

Q2: How does the structure of polymers synthesized with this compound influence their properties?

A2: The structure of this compound allows for the formation of either random or ordered polymers. Studies have shown that ordered poly(amine thioether)s, synthesized from this compound and 4-aminobenzenethiol, display different crystallinity compared to their randomly structured counterparts []. This control over polymer architecture allows for the fine-tuning of material properties, making them suitable for specific applications.

Q3: Can you elaborate on the use of this compound in the development of novel chromatographic materials?

A3: Researchers have successfully employed this compound in conjunction with naphthyl methacrylate to create a novel monolithic column for reversed-phase capillary electrochromatography []. This specific application leverages both the hydrophobic and π interactions facilitated by the aromatic rings of this compound within the monolithic structure. The resulting column demonstrates enhanced separation selectivity for a diverse range of analytes, including peptides and proteins, highlighting the potential of this compound in advanced separation science.

Q4: Are there any studies investigating the crystal structure of compounds containing this compound?

A4: Yes, research has explored the crystal structures of compounds containing this compound. One such study focused on hexamethylenediammonium 3,3'-(1,4-phenylene)diacrylate monohydrate []. The crystallographic analysis provided valuable insights into the spatial arrangement of the molecules within the crystal lattice. This information can be further utilized to understand the reactivity and potential applications of this compound-containing compounds in materials science.

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